

Spectroscopic data of phenyl acetate (^1H NMR, ^{13}C NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: Phenyl acetate

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Spectroscopic Profile of Phenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **phenyl acetate**, a key chemical intermediate and fragrance component. This document details the proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **phenyl acetate**, both ^1H and ^{13}C NMR are crucial for confirming its identity and purity.

^1H NMR Spectroscopy

Proton NMR spectroscopy of **phenyl acetate** reveals three distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Table 1: ^1H NMR Spectroscopic Data for **Phenyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.42 - 7.35	Multiplet	2H	H-3, H-5 (meta)
~7.27 - 7.20	Multiplet	1H	H-4 (para)
~7.12 - 7.05	Multiplet	2H	H-2, H-6 (ortho)
~2.29	Singlet	3H	-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **phenyl acetate** displays six signals, corresponding to the eight carbon atoms in the molecule. The symmetry of the phenyl group results in the equivalence of C-2/C-6 and C-3/C-5.

Table 2: ¹³C NMR Spectroscopic Data for **Phenyl Acetate**

Chemical Shift (δ) ppm	Assignment
~169.5	C=O (carbonyl)
~150.8	C-1 (ipso)
~129.4	C-3, C-5 (meta)
~125.8	C-4 (para)
~121.6	C-2, C-6 (ortho)
~21.1	-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **phenyl acetate** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **phenyl acetate** in approximately 0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved to avoid line broadening. [\[1\]](#)
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer is typically used.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence (e.g., Bruker's zg30) is used.
 - **Number of Scans:** 16 to 32 scans are generally sufficient.
 - **Relaxation Delay (d1):** A relaxation delay of 1-2 seconds is recommended.
 - **Acquisition Time (aq):** An acquisition time of 2-4 seconds provides adequate resolution.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard proton-decoupled single-pulse sequence (e.g., Bruker's zgpg30) is employed to simplify the spectrum and enhance signal-to-noise.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - **Relaxation Delay (d1):** A delay of 2 seconds is a good starting point.
 - **Acquisition Time (aq):** An acquisition time of 1-2 seconds is typical.
- **Data Processing:** The acquired free induction decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **phenyl acetate** is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for **Phenyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070-3030	Medium	Aromatic C-H stretch
~1765	Strong	C=O (ester) stretch
~1595, ~1495	Medium to Strong	Aromatic C=C stretch
~1200	Strong	C-O (ester) stretch
~750, ~690	Strong	Aromatic C-H out-of-plane bend

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like **phenyl acetate**.

- Sample Preparation: A single drop of neat **phenyl acetate** is placed directly onto the diamond crystal of the ATR accessory.[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Data Acquisition:
 - Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
 - Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
 - Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common ionization method for volatile compounds like **phenyl acetate**.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Phenyl Acetate**

m/z	Relative Intensity (%)	Assignment
136	~25	[M] ⁺ (Molecular Ion)
94	100	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
66	~15	[C ₅ H ₆] ⁺
43	~40	[CH ₃ CO] ⁺ (Acylium ion)

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample of **phenyl acetate**, it provides a clean mass spectrum.

- Sample Preparation: Dilute the **phenyl acetate** sample in a suitable solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
 - Injector Temperature: 250 °C.

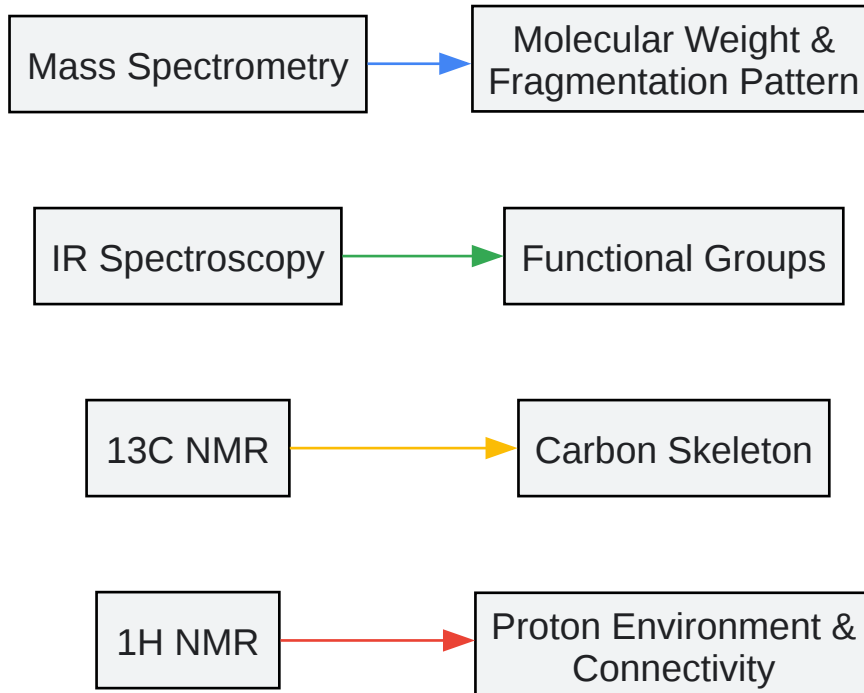
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualized Spectroscopic Relationships and Fragmentation

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as the fragmentation pathway of **phenyl acetate** in mass spectrometry.

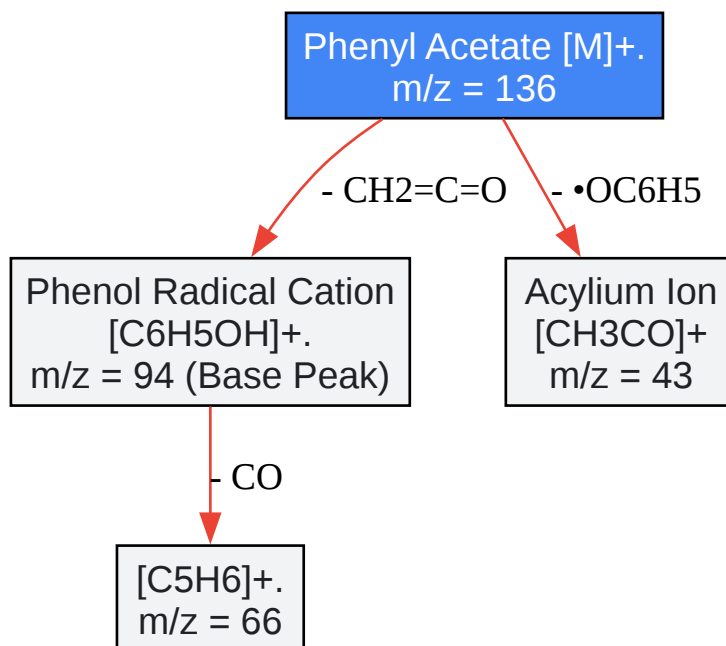
Spectroscopic Techniques

Structural Information



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Spectroscopic Techniques and Corresponding Structural Information



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Mass Spectrometry Fragmentation Pathway of **Phenyl Acetate**

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